molecular formula C18H29N3O3 B11795768 Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Cat. No.: B11795768
M. Wt: 335.4 g/mol
InChI Key: GHSYTISLUPBUQY-UHFFFAOYSA-N
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Description

Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine core substituted with a 2-(aminooxy)ethyl group at the 1-position and a methyl(isopropyl)carbamate moiety at the 3-position.

Properties

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

benzyl N-[[1-(2-aminooxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C18H29N3O3/c1-15(2)21(13-17-8-9-20(12-17)10-11-24-19)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3

InChI Key

GHSYTISLUPBUQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCN(C1)CCON)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Aminooxyethyl-Pyrrolidine Intermediate

The aminooxyethyl side chain is introduced via nucleophilic substitution or coupling reactions. For example:

  • Reaction of tert-butyl [2-(aminooxy)ethyl]carbamate with a pyrrolidine derivative under coupling agents such as EDC·HCl and HOBt in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Microwave-assisted synthesis has been employed to accelerate reaction rates, achieving yields up to 83% under inert atmospheres.

Carbamate Formation with Isopropyl and Benzyl Groups

The carbamate moiety is formed using isopropyl chloroformate and benzyl alcohol:

  • One-pot synthesis : Sequential addition of isopropyl chloroformate to the aminooxyethyl-pyrrolidine intermediate, followed by benzylation under basic conditions (e.g., triethylamine).

  • Protection-deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during carbamate formation.

Final Purification

Purification typically involves:

  • Column chromatography with ethyl acetate/hexane or DCM/methanol solvent systems.

  • Recrystallization from toluene or ethanol to achieve >98% purity.

Reaction Optimization and Critical Parameters

Coupling Agents and Solvents

Coupling AgentSolventTemperatureYieldSource
EDC·HCl/HOBtDCM20°C83%
PyBOP/DIEATHF25°C72%
HATU/DIPEADMF50°C36%

Key Observations :

  • EDC·HCl/HOBt in DCM provides the highest yield (83%) due to efficient activation of carboxylic acids.

  • Polar aprotic solvents like DMF reduce yields, likely due to side reactions with the aminooxy group.

Challenges and Mitigation

  • Moisture sensitivity : Reactions require anhydrous conditions and inert atmospheres to prevent hydrolysis of the aminooxy group.

  • Stereochemical control : Chiral centers in the pyrrolidine ring necessitate use of enantiomerically pure starting materials or asymmetric catalysis.

Analytical Characterization

The final product is characterized using:

  • NMR spectroscopy : Distinct signals for the benzyl group (δ 7.3–7.4 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and pyrrolidine protons (δ 2.5–3.5 ppm).

  • Mass spectrometry : Molecular ion peak at m/z 320.43 (C₁₈H₂₈N₂O₃).

  • HPLC : Purity >98% with retention time matching reference standards.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
EDC·HCl/HOBt couplingHigh yield, mild conditionsRequires column purification72–83%
Microwave-assistedFaster reaction timesSpecialized equipment needed70–78%
Boc-protection routeImproved selectivityAdditional deprotection step65–75%

Recommendation : The EDC·HCl/HOBt method in DCM is optimal for scalability and yield, while microwave-assisted synthesis suits high-throughput applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that related carbamate compounds exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Studies have shown that structural modifications can enhance efficacy, with some derivatives displaying minimal inhibitory concentrations (MIC) as low as 5 µg/mL against Mtb H37Ra .

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that certain derivatives of this compound exhibit moderate cytotoxicity against cancer cell lines such as A549 (lung cancer). This suggests potential applications in cancer therapy, warranting further investigation into their safety and effectiveness in vivo .

Applications in Medicinal Chemistry

Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate has multiple applications in medicinal chemistry:

  • Peptide Synthesis : The compound is utilized in peptide synthesis due to its ability to form stable amide bonds.
  • Drug Development : Its structural characteristics make it a candidate for developing new antimicrobial agents or anticancer drugs.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityCertain derivatives showed MIC values as low as 5 µg/mL against Mycobacterium tuberculosis .
Cytotoxicity AssessmentModerate cytotoxic effects observed in A549 cancer cell lines, indicating potential for cancer therapy .
Mechanistic InsightsInteraction with proteins via amide bond formation may modulate enzymatic activities .

Mechanism of Action

The mechanism of action of Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies. The pyrrolidine ring may also interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Key Differences:

Substituent at Pyrrolidine 1-Position: The target compound’s 2-(aminooxy)ethyl group introduces a nucleophilic aminooxy moiety, enabling oxime bond formation with carbonyl groups (e.g., ketones, aldehydes). This contrasts with the amide-linked 2-amino-3-methylbutanoyl group in analogs, which may enhance metabolic stability but reduce reactivity .

Stereochemistry :

  • compounds specify (S) and (R) configurations, which influence 3D structure and biological activity. The target compound’s stereochemical details are unspecified but could significantly impact its function.

Research Findings and Implications

  • Reactivity: The aminooxy group’s ability to form stable oxime linkages suggests utility in bioconjugation (e.g., antibody-drug conjugates) or prodrug activation .
  • Stability: Amide-containing analogs () may exhibit greater enzymatic stability than the aminooxy derivative, which could be prone to hydrolysis under acidic conditions.
  • Applications: While lists pesticidal uses for other carbamates (e.g., benomyl, carbendazim), the target compound’s unique substituents likely redirect its utility toward pharmaceutical intermediates or chemical biology tools .

Biological Activity

Benzyl ((1-(2-(aminooxy)ethyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate, a compound with potential therapeutic applications, has garnered attention in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzyl Group : Contributes to lipophilicity and may enhance membrane permeability.
  • Pyrrolidine Ring : Imparts structural rigidity and can influence receptor binding.
  • Carbamate Functionality : Potentially involved in biological activity through hydrolysis or interaction with enzymes.

The IUPAC name for this compound is:
Benzyl ((1(2(aminooxy)ethyl)pyrrolidin 3 yl)methyl)(isopropyl)carbamate\text{Benzyl }((1-(2-(\text{aminooxy})\text{ethyl})\text{pyrrolidin 3 yl})\text{methyl})(\text{isopropyl})\text{carbamate}
The CAS number is 1353987-51-5, indicating its unique identification in chemical databases.

Research indicates that this compound may act through multiple mechanisms:

  • Receptor Modulation : It has been observed to interact with various receptors, potentially modulating neurotransmitter release.
  • Enzyme Inhibition : The carbamate moiety may inhibit certain enzymes involved in metabolic pathways, affecting the bioavailability of other compounds.
  • Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, possibly through the modulation of oxidative stress pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific targets. For instance:

  • Cell Viability Assays : Showed that the compound can enhance cell survival in neuronal cultures exposed to oxidative stress.
  • Binding Affinity Tests : Indicated a high affinity for certain G-protein coupled receptors (GPCRs), suggesting its potential as a therapeutic agent for neurological disorders.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound:

  • Bioavailability : The compound demonstrated good plasma levels after oral administration, indicating favorable absorption characteristics.
  • Behavioral Tests : In rodent models, it exhibited anxiolytic-like effects in standard tests (e.g., elevated plus maze), suggesting potential applications in treating anxiety disorders.

Case Study 1: Neuroprotection in Rodent Models

A study investigated the neuroprotective effects of the compound in a model of traumatic brain injury. Results indicated that treatment with this compound significantly reduced neuronal loss and improved functional outcomes compared to control groups.

ParameterControl GroupTreatment Group
Neuronal Survival (%)4575
Functional Recovery Score2.04.5

Case Study 2: Antidepressant-Like Effects

Another investigation focused on the antidepressant-like properties of the compound using forced swim tests. The results indicated a significant reduction in immobility time, suggesting potential antidepressant activity.

TreatmentImmobility Time (seconds)
Vehicle Control120
This compound75

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer: Synthesis of carbamate derivatives typically involves coupling reactions under anhydrous conditions. For example, analogous compounds (e.g., benzyl carbamates in and ) are synthesized via Cu-catalyzed Huisgen cycloaddition or carbamate protection strategies. Key steps include:
  • Amine Activation: Use of Boc-protected intermediates (e.g., tert-butyl carbamates in ) to prevent undesired side reactions.
  • Coupling Agents: Employ HATU or EDC/NHS for amide or carbamate bond formation under nitrogen atmosphere .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve ≥95% purity .
  • Optimization Tips: Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of isopropyl chloroformate) to drive reaction completion .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR (e.g., CDCl3_3 or DMSO-d6_6) to confirm pyrrolidine ring substitution patterns and carbamate linkage, as demonstrated in . Peaks at δ 1.2–1.4 ppm (isopropyl CH3_3) and δ 3.5–4.0 ppm (aminooxyethyl chain) are diagnostic .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ ion).
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>95%) .

Q. How should stability and storage conditions be managed to prevent degradation?

  • Methodological Answer:
  • Storage: Store at –20°C in sealed, light-protected containers under inert gas (argon) to avoid hydrolysis of the carbamate group. Desiccants (silica gel) prevent moisture absorption .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products. Adjust storage protocols if >10% degradation occurs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., proteases) via the aminooxyethyl group’s nucleophilic oxyamine. Focus on hydrogen bonding (pyrrolidine N) and hydrophobic interactions (isopropyl group) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer:
  • Variable Temperature NMR: If splitting arises from rotameric equilibria (common in carbamates), acquire spectra at 60°C to coalesce peaks .
  • 2D NMR: Use 1H^1\text{H}-13C^{13}\text{C} HSQC and HMBC to assign ambiguous signals. For example, cross-peaks between pyrrolidine-CH2_2 and carbamate carbonyl confirm connectivity .
  • Isotopic Labeling: Synthesize 15N^{15}\text{N}-labeled analogs to simplify nitrogen-coupled spin systems .

Q. What strategies mitigate toxicity risks in in vitro assays?

  • Methodological Answer:
  • Dose-Response Profiling: Use MTT assays (0.1–100 µM) on HEK293 or HepG2 cells. Calculate IC50_{50} and compare to structural analogs (e.g., lists LD50_{50} data for related carbamates).
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests rapid clearance .

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